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Compound of Interest

Compound Name: Avatrombopag

Cat. No.: B1665838

Avatrombopag is an orally administered, second-generation thrombopoietin receptor agonist
(TPO-RA) that stimulates the proliferation and differentiation of megakaryocytes, leading to
increased platelet production.[1][2] A thorough understanding of its in vivo pharmacokinetics
and metabolism is fundamental for its effective and safe clinical application in researchers,
scientists, and drug development professionals.

Pharmacokinetics

Avatrombopag exhibits dose-proportional pharmacokinetics following single oral doses
ranging from 10 mg to 80 mg.[3][4]

Absorption: Following oral administration, the median time to reach maximum plasma
concentration (Tmax) is 5 to 6 hours.[5] While the absolute bioavailability in humans has not
been determined, preclinical studies in animals suggest good oral absorption, ranging from
approximately 50% to 90%. Administration with food does not have a clinically significant
impact on the rate or extent of avatrombopag absorption but does reduce the pharmacokinetic
variability by 40% to 60%.

Distribution: Avatrombopag is extensively distributed throughout the body, with an estimated
mean volume of distribution (Vd) of approximately 180 L. It is highly bound to human plasma
proteins, with a binding percentage greater than 96%.

Metabolism: Avatrombopag is primarily metabolized in the liver by cytochrome P450 (CYP)
enzymes, specifically CYP2C9 and CYP3A4. In vitro studies have indicated that these two

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1665838?utm_src=pdf-interest
https://www.benchchem.com/product/b1665838?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Avatrombopag
https://pmc.ncbi.nlm.nih.gov/articles/PMC6282597/
https://www.benchchem.com/product/b1665838?utm_src=pdf-body
https://go.drugbank.com/drugs/DB11995
https://accp1.org/Members/ACCP1/5Publications_and_News/DOPTELET-Thrombocytopenia-Adults-Chronic-Liver-Disease.aspx
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2018/210238Orig1s000Lbl.pdf
https://www.benchchem.com/product/b1665838?utm_src=pdf-body
https://www.benchchem.com/product/b1665838?utm_src=pdf-body
https://www.benchchem.com/product/b1665838?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

enzymes contribute equally to its metabolism. The main metabolic pathway is oxidative
metabolism, resulting in the formation of a 4-hydroxy metabolite. Notably, no metabolites of
avatrombopag have been detected in plasma.

Excretion: The primary route of elimination for avatrombopag and its metabolites is through
the feces. Following a single oral dose of radiolabeled avatrombopag, approximately 88% of
the dose was recovered in the feces, with 34% as unchanged drug and 44% as the 4-hydroxy
metabolite. Only about 6% of the administered dose is excreted in the urine. The mean plasma
elimination half-life of avatrombopag is approximately 19 hours.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Avatrombopag in Healthy Adults

Parameter Value Reference

Tmax (Time to Peak Plasma

) 5-6 hours
Concentration)
Cmax (Maximum Plasma 166 ng/mL (after a single 40
Concentration) mg dose)
AUCO-inf (Area Under the 4198 ng-hr/mL (after a single
Curve) 40 mg dose)
t1/2 (Elimination Half-life) ~19 hours
Vd (Volume of Distribution) ~180 L
Protein Binding >96%
Clearance 6.9 L/hr

Experimental Protocols

Human Mass Balance Study:

» Objective: To determine the routes of excretion of avatrombopag and its metabolites.
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» Methodology: Healthy male subjects were administered a single oral 20 mg dose of 14C-
labeled avatrombopag. Urine and feces were collected for 72 hours and 168 hours,
respectively. The total radioactivity in the collected samples was measured to determine the
percentage of the dose excreted by each route. The composition of the radioactive
components in the feces was analyzed to identify the parent drug and its major metabolites.

Drug-Drug Interaction Study:

» Objective: To investigate the impact of co-administered CYP inhibitors and inducers on the
pharmacokinetics of avatrombopag.

o Methodology: This was a three-part, open-label study involving 48 healthy subjects. Each
participant received a single 20 mg dose of avatrombopag alone and in combination with
one of three drugs: fluconazole (a moderate dual inhibitor of CYP2C9 and CYP3A),
itraconazole (a strong CYP3A inhibitor), or rifampin (a strong inducer of CYP3A and a
moderate inducer of CYP2C9). Serial blood samples were collected to determine the
pharmacokinetic parameters of avatrombopag. Platelet counts were also monitored as a
pharmacodynamic endpoint.

Mandatory Visualization
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Caption: ADME pathway of avatrombopag.
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Caption: Experimental workflow for a human mass balance study.
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Caption: Avatrombopag metabolic pathways and drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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